molecular formula C8H4BrClN2 B1289443 6-Bromo-2-chloroquinazoline CAS No. 882672-05-1

6-Bromo-2-chloroquinazoline

Cat. No. B1289443
CAS RN: 882672-05-1
M. Wt: 243.49 g/mol
InChI Key: NYQBZJFZEZEXFP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinazoline and its derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are significant in cancer research due to their ability to inhibit epidermal growth factor receptor (EGFR) . The synthesis and structural analysis of these compounds are crucial for understanding their chemical behavior and optimizing their biological activities.

Synthesis Analysis

The synthesis of this compound derivatives can involve multiple steps, including condensation, cyclization, and bromination reactions. For instance, the Knorr synthesis is a notable method that involves the condensation of β-keto esters with bromoaniline followed by cyclization, which is optimized through monitoring by 1H NMR to avoid side reactions . Other methods include the bromination of specific precursors, such as 2,3-tetramethylene-3,4-dihydroquinazoline, to yield brominated quinazolines . These synthetic routes are essential for producing the desired halogenated quinazolines with high yields and purity.

Molecular Structure Analysis

The molecular structure of this compound derivatives is often confirmed using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used to determine the crystal structure, providing insights into the molecular conformation and intermolecular interactions . Density functional theory (DFT) calculations are employed to predict and confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals, which are compared with experimental data to ensure accuracy .

Chemical Reactions Analysis

This compound derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. These reactions can lead to the formation of different functional groups, such as sulfonates, alcohols, amines, and thiols, depending on the reagent used . The reactivity of these compounds is influenced by the presence of halogen substituents, which can activate the quinazoline ring towards nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of halogen atoms contributes to the lipophilicity and potential bioactivity of these compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, can affect the compound's solubility and stability . These properties are crucial for the compound's application in medicinal chemistry, as they influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Synthesis and Chemical Processes

6-Bromo-2-chloroquinazoline and its derivatives are primarily involved in chemical synthesis and processes. For instance, the compound has been used in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, where its preparation involved a condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one (Wlodarczyk et al., 2011). Another example is the synthesis of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, which was synthesized from available chemicals and assessed for its antibacterial activity, showing the versatility of this compound in synthesizing novel compounds with potential biological activities (Ouerghi et al., 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound derivatives. For example, some derivatives synthesized from 6-bromoquinazolinones showed promising anti-inflammatory, analgesic, and anti-bacterial activities (Patel et al., 2006). Another research demonstrated the antimicrobial activity of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015).

Pharmacological Importance

6-Bromoquinazolinones, including this compound derivatives, are known for their pharmacological significance, such as anti-inflammatory and analgesic activities. These compounds have been synthesized, purified, and characterized, with their pharmacological activities assessed by standard methods (Rajveer et al., 2010).

Safety and Hazards

Safety data for 6-Bromo-2-chloroquinazoline suggests that it should be handled with care. Skin contact should be avoided, and suitable gloves and eye protection should be worn when handling the compound .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-chloroquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. The compound’s ability to inhibit kinases makes it a valuable tool in studying signal transduction and cellular communication .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including the suppression of oncogenic signaling pathways and the induction of cell cycle arrest. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially leading to cytotoxic effects. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression. This subcellular localization is essential for understanding the precise mechanisms through which the compound exerts its effects .

properties

IUPAC Name

6-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQBZJFZEZEXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591582
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882672-05-1
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6-bromoquinazolin-2-ol (9.72 g, 40 mmol) in phosphorus oxychloride (100 mL) was refluxed for 5 hours. The reaction was cooled to room temperature, and most of phosphorus oxychloride was removed under reduced pressure. The residue was dropwise added to ice water (500 mL), and the resulting precipitate was collected by the filtration to give the title compound (9 g, 87%) as a yellow solid. MS (ES+) C8H3BrClFN2 requires: 260, 262, found: 261, 263 [M+H]+.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 6-bromoquinazolin-2-ol (31) (6.0 g, 26.7 mmol) in POCl3 (80 mL) was refluxed at 110° C. for 5 hours. An aliquot of the reaction mixture was analyzed by LCMS and indicated that the reaction had proceeded to completion. Most of POCl3 was removed under reduced pressure, and the residue was added dropwise to ice water (500 mL). The resulting precipitate was collected via filtration as a yellow solid (3.5 g, 54%). MS (ES+) C8H4BrClN2 requires: 242. found: 243, 245 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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